N-(diphenylmethyl)-3-phenylbutanamide
Description
N-(Diphenylmethyl)-3-phenylbutanamide is a tertiary amide characterized by a diphenylmethyl group attached to the nitrogen atom of a 3-phenylbutanamide backbone. This compound belongs to the broader class of triarylmethane derivatives, which are notable for their structural diversity and applications in organic synthesis, materials science, and pharmacology.
The compound’s amide group confers hydrogen-bonding capability, which may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-benzhydryl-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-18(19-11-5-2-6-12-19)17-22(25)24-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBSGQBZPHRCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-phenylbutanamide typically involves the reaction of diphenylmethanol with 3-phenylbutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as improved reaction control, higher yields, and reduced waste. The use of micro-packed bed reactors has been demonstrated to enhance the efficiency of the hydrogenolysis step, which is crucial for the deprotection of the diphenylmethyl group .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-substituted amides.
Scientific Research Applications
N-(diphenylmethyl)-3-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-3-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the ligand-protein complex and influence the biological activity of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of N-(diphenylmethyl)-3-phenylbutanamide, emphasizing differences in substituents, synthesis, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity: The introduction of electron-withdrawing groups (e.g., iodine in T136) or electron-donating groups (e.g., methoxy in T122) on the phenyl ring significantly alters biological activity. For instance, T122 exhibits a lower IC₅₀ (1.2 µM) against Cx50 gap junctions compared to T136 (2.4 µM), suggesting steric and electronic effects modulate target binding . Chlorine substituents (e.g., T130) are common in monomers for polyimide synthesis, highlighting their utility in materials science .
Role of the Amide vs. Amine Backbone: Amide-containing analogs (e.g., this compound) likely exhibit greater metabolic stability compared to amine derivatives (e.g., T122, T136) due to reduced susceptibility to oxidative deamination.
Synthetic Methodologies: Chlorination followed by nucleophilic substitution with heterocyclic amines (e.g., 2-aminothiazole) is a common route for triarylmethane derivatives . Enantiomerically pure amides (e.g., N-((S)-2-hydroxy-1-phenylethyl)-3-phenylbutanamide) are synthesized using chiral auxiliaries like (S)-phenylglycinol, enabling applications in asymmetric catalysis .
Physicochemical Properties :
- Melting points vary widely (e.g., 156.3°C for T130 vs. 162.3°C for T122), reflecting differences in molecular symmetry and intermolecular forces.
- Polar substituents (e.g., hydroxyl groups) improve solubility in protic solvents, whereas halogenated derivatives may enhance lipid membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
